4-Oxazolepropanol
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Overview
Description
4-Oxazolepropanol is a heterocyclic compound featuring an oxazole ring attached to a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolepropanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Oxazolepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxazole aldehydes or ketones.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxazole aldehydes or ketones.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Oxazolepropanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxazolepropanol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar structure but with different positioning of nitrogen and oxygen atoms.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Contains a fused benzene ring.
Uniqueness
4-Oxazolepropanol is unique due to its specific substitution pattern and the presence of a propanol group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 |
InChI Key |
ISNFOLPMZHAFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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